N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a fluorophenyl group, and a hydrazinocarbonyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
N-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with structural similarities, such as other benzamides or compounds containing diethylamino or fluorophenyl groups.
Uniqueness
N-[(E)-2-[4-(DIETHYLAMINO)PHENYL]-1-({2-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of interest for further research.
Properties
Molecular Formula |
C27H27FN4O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H27FN4O2/c1-3-32(4-2)23-16-14-20(15-17-23)18-25(30-26(33)21-10-6-5-7-11-21)27(34)31-29-19-22-12-8-9-13-24(22)28/h5-19H,3-4H2,1-2H3,(H,30,33)(H,31,34)/b25-18+,29-19+ |
InChI Key |
LANRVNRRCFNTOP-WBSLVUJQSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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